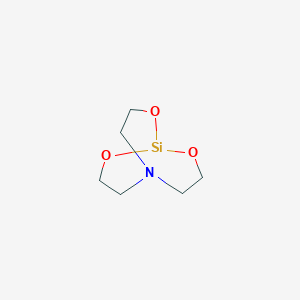

Silatrane

説明

Significance of Silatrane Frameworks in Hypervalent Silicon Chemistry

The significance of this compound frameworks in hypervalent silicon chemistry stems primarily from the presence of an intramolecular coordinate bond between the nitrogen atom and the silicon atom (N→Si) uni.lusci-hub.senih.govnih.gov. This transannular dative bond leads to a pentacoordinated silicon center, a state of hypervalence that profoundly influences the compound's properties uni.lusci-hub.senih.govnih.gov. Unlike their precursor alkoxysilanes, silatranes exhibit unusual physical and chemical characteristics, including a strong dipole moment, a pronounced electron-donor effect from the this compound group, and consequently, high reactivity uni.lusci-hub.senih.govnih.gov. A notable feature is their relative resistance to hydrolysis, which contrasts sharply with the hydrolytic instability of typical alkoxysilanes uni.lusci-hub.senih.gov. These unique properties have led to extensive research into their potential applications in diverse areas, including materials science, catalysis, and various chemical processes uni.lusci-hub.senih.govchemspider.com.

Historical Development and Evolution of this compound Synthesis and Research

The historical development of this compound chemistry traces back to their initial synthesis as the first known atranes sci-hub.senih.gov. These compounds were historically prepared through the transesterification of trialkoxysilanes with triethanolamine (B1662121) or triisopropanolamine (B86542) sci-hub.senih.gov. A pivotal figure in the early research of silatranes is M.G. Voronkov, whose contributions significantly advanced the field uni.lu. Over time, research has evolved to develop more efficient and environmentally friendly synthetic methodologies. Recent advancements include the development of solvent-free and organocatalytic protocols for this compound synthesis, which align with principles of green chemistry nist.gov. These innovative methods aim to increase the efficiency of this compound production while reducing costs, potentially expanding their industrial applications in areas such as organosilicon chemistry, polymers, and rubber compositions.

Fundamental Architectural Features Driving Research Interest in Silatranes

Key Physical Properties of this compound (C₆H₁₂NO₃Si)

| Property | Value | Source |

| Molecular Formula | C₆H₁₂NO₃Si | |

| Molar Mass | 174.25 g/mol (or 174.05864478 Da) | |

| CAS Registry Number | 283-60-3 | nih.gov |

| Key Structural Feature | Intramolecular N→Si dative bond, pentacoordinated silicon | uni.lusci-hub.senih.govnih.gov |

| General Properties | Strong dipole moment, strong electron-donor effect, high reactivity, relative resistance to hydrolysis | uni.lusci-hub.senih.govnih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3Si/c1-4-8-11-9-5-2-7(1)3-6-10-11/h11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRZYNDNPQRQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[SiH]2OCCN1CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283-60-3 | |

| Record name | Silatrane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Structural Aspects and Electronic Properties of Silatranes

The Intramolecular Nitrogen-Silicon Dative Bond (N→Si)

The N→Si dative bond is the defining feature of silatranes, imparting a rigid tricyclic cage system and influencing the electronic environment around the silicon atom.

The N→Si interaction in silatranes is a donor-acceptor bond where the nitrogen atom donates its lone pair of electrons to the silicon atom arabjchem.orgnih.govcenmed.comnih.govresearchgate.netschrodinger.com. This interaction leads to the silicon atom adopting a pentacoordinate state, typically with a distorted trigonal bipyramidal (TBP) geometry nih.govnih.gov.

Experimentally determined N→Si bond lengths in silatranes generally fall within the range of 1.97 to 2.24 Å cenmed.comresearchgate.net. This range is significantly shorter than the sum of the van der Waals radii for nitrogen and silicon (approximately 3.5 Å), yet slightly longer than a typical covalent Si-N single bond (1.7-1.8 Å) cenmed.comresearchgate.netiastate.eduuni.lu. The existence and nature of this bond have been subjects of considerable theoretical debate. While some studies suggest a three-center, four-electron (3c-4e) bonding scheme with a covalent component, others propose that the N→Si bond is predominantly electrostatic in nature, with minimal covalent contribution cenmed.comresearchgate.net. Despite these ongoing discussions, the presence of this dative bond is indisputable and is crucial for the high structural stability of silatranes, particularly against hydrolysis, and contributes to their unusual physical and chemical properties, including a strong electron-donating effect of the silatranyl group acs.orgcenmed.combme.hursc.org.

The length and strength of the intramolecular N→Si dative bond are highly sensitive to the nature of substituents attached to the silicon atom (R-group) and the silatranyl core. Generally, increasing the electronegativity of the substituent (R) at the silicon atom leads to a shortening and strengthening of the N→Si bond researchgate.netiastate.eduuni.luresearchgate.netvulcanchem.com. Conversely, the introduction of methyl substituents in the β-position relative to the nitrogen atom can result in an increase in the N→Si bond length vulcanchem.com. More electron-donating silyl (B83357) groups attached to the silicon can also lead to an elongation of the Si-N distance, and in some extreme cases, this interaction may even be "turned off" nih.gov.

The following table illustrates the variation in N→Si bond lengths for different substituents (R) on the silicon atom, as determined by X-ray diffraction studies:

| R-Substituent | N→Si Bond Length (Å) | Citation |

| H | 2.19 Å (gas phase) | iastate.edu |

| Me | 2.175 Å | iastate.edu |

| F | 2.042(1) Å | vulcanchem.com |

| Cl | 2.023 Å | vulcanchem.com |

| Ph | 2.132(4) Å | researchgate.netuci.edu |

| I | 2.130(3) Å | slideshare.net |

| I (trimethyl) | 2.163(3) Å | slideshare.net |

The unique cage structure and the transannular N→Si bond in silatranes give rise to significant stereoelectronic effects. These effects play a crucial role in shaping the reactivity of the exocyclic functional group apical to the transannular bond acs.orgnih.govnih.gov. The rigid framework of the this compound cage influences the electron density distribution throughout the molecule, which in turn impacts its chemical behavior and interactions acs.orgbme.hu. Computational studies, including molecular electrostatic potential (MESP) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, are frequently employed to elucidate these intricate electron density distributions and their implications for reactivity researchgate.netiastate.edu.

Conformational Analysis of the this compound Cage System

The conformational rigidity and unique geometry of the this compound cage are critical aspects of its structural and electronic properties.

The silicon atom in silatranes typically resides in a distorted trigonal bipyramidal environment, with three equatorial oxygen atoms and axial nitrogen and R-substituents nih.govnih.gov. The precise geometrical parameters of silatranes are extensively studied using X-ray diffraction analysis and various computational methods, including molecular mechanics (MM), ab initio calculations, and Density Functional Theory (DFT) nih.govschrodinger.comresearchgate.netvulcanchem.com.

The conformational preferences of a molecule, including those of the this compound cage, directly contribute to its chemical reactivity. Geometry-dependent orbital interactions, often referred to as stereoelectronic factors, are influenced by the specific conformation adopted by the this compound ring system.

Synthetic Methodologies for Silatranes and Their Derivatives

General Synthetic Approaches and Strategies

The foundational methods for synthesizing silatranes have been refined over the years to improve yields, introduce diverse functionalities, and create stereochemically defined structures.

Transesterification Reactions of Trialkoxysilanes with Trialkanolamines

The most fundamental and historically significant method for synthesizing silatranes is the transesterification of a trialkoxysilane with a trialkanolamine, typically triethanolamine (B1662121) (TEOA). nih.gov This reaction involves the exchange of the alkoxy groups on the silicon atom with the hydroxyl groups of the trialkanolamine, leading to the formation of the characteristic tricyclic silatrane cage and the release of alcohol as a byproduct.

This classical approach often requires heating the substrates, sometimes in high-boiling-point solvents, and may necessitate the use of strong inorganic bases as catalysts to drive the reaction to completion. acs.org The general reaction is represented as:

R-Si(OR')₃ + N(CH₂CH₂OH)₃ → R-Si(OCH₂CH₂)₃N + 3 R'OH

Despite its utility, this method can be cumbersome, particularly regarding purification. nih.gov

Reactions Involving Optically Active Triethanolamine Derivatives

To create chiral silatranes, synthetic strategies have been developed that employ optically active derivatives of triethanolamine. These precursors are first synthesized from readily available chiral starting materials, such as L-amino acids. The synthesis pathway involves reducing the carboxyl group of the amino acid to an amino alcohol, followed by N-alkylation with ethylene (B1197577) oxide to yield the desired optically active triethanolamine derivative. acs.org

These chiral trialkanolamines are then reacted with a corresponding trialkoxysilane, such as XSi(OMe)₃, to produce a series of optically active this compound derivatives. acs.org For example, 4-(S)-Isopropyl-1-methoxythis compound was synthesized by refluxing 4-(S)-isopropyl-triethanolamine with tetramethoxysilane (B109134) (Si(OMe)₄) in dry methanol (B129727) under a nitrogen atmosphere. acs.org The resulting product was purified using column chromatography and recrystallization. acs.org

Table 1: Examples of Optically Active this compound Synthesis

| Precursor 1 | Precursor 2 | Product | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 4-(S)-isopropyl-triethanolamine | Si(OMe)₄ | 4-(S)-Isopropyl-1-methoxythis compound | 53% | 112-113 |

| 4-(S)-Methyl-triethanolamine | PhSi(OMe)₃ | 4-(S)-Methyl-1-phenylthis compound | - | 136-137 |

Data sourced from Tasaka et al. acs.org

Synthesis of Aza-Michael Adducts of Aminopropylsilatranes

The aza-Michael reaction, a 1,4-conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides an efficient and atom-economical route to functionalized silatranes. researchgate.netnih.gov This method utilizes 3-aminopropylthis compound as a key building block, which contains a primary amino group that can act as the Michael donor. nih.gov

The reaction of 3-aminopropylthis compound with various Michael acceptors, such as acrylates, acrylonitrile, and acrylamide, proceeds readily to yield new this compound derivatives. nih.govnih.govmdpi.com Depending on the molar ratio of the reactants, either mono- or diadducts can be selectively formed. nih.govmdpi.com This reaction is often carried out under mild conditions, for instance, by stirring the reactants in methanol at a moderately elevated temperature (e.g., 50 °C). mdpi.com The versatility of this approach allows for the introduction of diverse functional groups (carbonyl, nitrile, etc.) onto the this compound framework. nih.gov

Table 2: Synthesis of this compound Adducts via Aza-Michael Reaction

| Michael Acceptor | Product Type | Reaction Time (h) | Yield |

|---|---|---|---|

| Acrylonitrile | Monoadduct | 1 | 99% |

| Acrylonitrile | Diadduct | 4 | 97% |

| Methyl Acrylate | Monoadduct | 2 | 99% |

| Acrylamide | Monoadduct | 2 | 95% |

Reaction conditions: Methanol, 50 °C. Data sourced from Adamovich et al. mdpi.com

Condensation Reactions with Aromatic Amines and Schiff Bases

Functionalized silatranes can also be prepared through the condensation of an amino-functionalized this compound with a carbonyl compound (aldehyde or ketone) to form a Schiff base. This reaction introduces an azomethine group (-C=N-) into the final structure. ias.ac.in

For example, Schiff bases linked to an organopropylthis compound core have been synthesized by reacting aminopropylthis compound or its derivatives with various aldehydes, such as pyrrole-2-carboxaldehyde and 2-hydroxy-1-napthaldehyde. researchgate.net The synthesis can also be performed in the reverse sequence, where a Schiff base is first formed by condensing an amino-functionalized alkoxysilane with a carbonyl compound, followed by a transesterification reaction with triethanolamine to form the this compound cage. ias.ac.inresearchgate.net

Organocatalytic Protocols for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing catalytic, solvent-free methods for this compound synthesis that operate under mild conditions. nih.gov

Amidine-Catalyzed this compound Formation under Mild Conditions

A highly efficient, solvent-free protocol for the synthesis of various organosilatranes has been developed using amidine derivatives as organocatalysts. nih.govacs.org This method involves the reaction of trialkoxysilanes with triethanolamine or its derivatives at room temperature. researchgate.net Amidine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be particularly effective, enabling quantitative yields of the corresponding this compound in a short time. nih.govacs.org

In a typical reaction, a small excess of the silane (B1218182) is mixed with the trialkanolamine in the presence of a catalytic amount (e.g., 1 mol%) of DBU. acs.org The reaction mixture homogenizes, followed by the precipitation of the pure this compound product, which can be easily isolated. acs.org The catalytic activity of different amidines has been shown to correlate with their basicity (pKBH+ values), with stronger bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) exhibiting higher activity. nih.govresearchgate.net This organocatalytic approach is versatile and allows for the synthesis of a wide library of this compound derivatives in excellent yields without the need for solvents or high temperatures. nih.gov

Table 3: Screening of Organic Base Catalysts in this compound Synthesis

| Catalyst | Reaction Time (h) | Yield |

|---|---|---|

| None | 1 | <1% |

| Triethylamine (NEt₃) | 1 | <1% |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1 | >99% |

Reaction conditions: Room temperature, neat (solvent-free). Data sourced from Kownacki et al. nih.govresearchgate.net

This methodology represents a significant advancement, offering a more sustainable and industrially scalable route to this compound derivatives. nih.gov

Green Chemistry Metrics and Catalyst Recycling in this compound Production

The application of green chemistry principles to the synthesis of silatranes is an area of growing interest, aimed at developing more sustainable and environmentally benign production methods. Key aspects of this approach include the use of organocatalysis, solvent-free reaction conditions, and the implementation of catalyst recycling strategies.

Recent research has demonstrated the efficacy of amidine derivatives, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as organocatalysts for the synthesis of silatranes. nih.govacs.org This method offers a solvent-free and efficient protocol for the preparation of various organosilatranes, with the catalytic activity of the amidines being related to their pKBH+ values. acs.orgacs.org This organocatalytic approach allows for the synthesis of a diverse library of this compound derivatives under mild conditions. nih.govacs.org

To evaluate the environmental performance of these synthetic routes, green chemistry metrics are employed. For the scaled-up synthesis of vinylthis compound, key metrics have been calculated, providing a quantitative assessment of the process's sustainability. acs.orgacs.org These metrics help in identifying areas for improvement and in comparing the environmental impact of different synthetic strategies.

Table 1: Green Chemistry Metrics for Scaled-Up Vinylthis compound Synthesis

| Metric | Value | Description |

| Atom Economy (AE) | 85.4% | The conversion efficiency of reactants to the desired product. |

| Reaction Mass Efficiency (RME) | 78.8% | The ratio of the mass of the desired product to the total mass of reactants. |

| Process Mass Intensity (PMI) | 4.8 | The total mass used in a process divided by the mass of the product. |

| E-Factor | 3.8 | The mass of waste produced per unit of product. |

| Data sourced from research on organocatalytic this compound synthesis. acs.org |

Functionalization and Derivatization Strategies for this compound Scaffolds

The versatility of the this compound scaffold allows for extensive functionalization and derivatization, enabling the synthesis of a wide array of molecules with tailored properties. These strategies are pivotal for exploring the potential applications of silatranes in various scientific and technological fields.

R-Functionalization and Hybridization for Molecular Diversity

The modification of the axial substituent (R group) attached to the silicon atom is a primary strategy for introducing molecular diversity into silatranes. This R-functionalization has a significant impact on the resulting molecule's structure and properties. researchgate.net The synthesis of silatranes with a variety of R groups, including chloromethyl, chloro, phenyl, hydroxyl, methyl, and trichloromethyl, has been achieved, demonstrating the broad scope of this approach. acs.org

A powerful extension of R-functionalization is the concept of molecular hybridization, where the this compound moiety is combined with other pharmacophoric or functional units to create hybrid molecules. nih.gov This strategy aims to achieve synergistic effects between the different components, leading to enhanced properties. nih.gov Examples of this approach include the synthesis of:

Isoxazole-silatrane hybrids : These compounds combine the this compound scaffold with one or two isoxazole (B147169) motifs. nih.gov

Multi-component hybrids : Complex molecules incorporating chalcone, triazole, and this compound units, and even four-component hybrids that include a ferrocene (B1249389) moiety, have been synthesized. nih.gov

Phosphoramide-tegafur-silatrane derivatives : These hybrids have been investigated for their potential biological activities. nih.gov

The aza-Michael reaction of 3-aminopropylthis compound with various acrylates and other Michael acceptors represents another effective method for creating functionalized silatranes. nih.gov This reaction yields mono- and diadducts containing carbonyl, nitrile, and amino functional groups, further expanding the chemical space of this compound derivatives. nih.gov

Table 2: Examples of R-Functionalization and Hybridization of Silatranes

| Functionalization Strategy | R-Group / Hybrid Moiety | Precursors | Synthetic Method |

| Direct R-Functionalization | Phenyl | Tris(2-hydroxy-3-tert-butyl-5-methylbenzyl)amine, Phenylchlorosilane | Reaction with chlorosilane |

| Molecular Hybridization | Isoxazole | 3-Aminopropylthis compound, Isoxazole precursors | Multi-step synthesis |

| Aza-Michael Addition | Cyanoethyl | 3-Aminopropylthis compound, Acrylonitrile | aza-Michael reaction |

| Data compiled from various studies on this compound derivatization. nih.govacs.orgnih.gov |

Synthesis of Imidazolyl- and Urea-Substituted Silatranes

The incorporation of nitrogen-containing heterocycles and urea (B33335) functionalities into the this compound structure has led to the development of novel derivatives with interesting properties.

Imidazolyl-substituted silatranes have been synthesized through the transesterification of N-(3-triethoxysilylpropyl)imidazole and its derivatives with triethanolamine or tris(isopropanol)amine. researchgate.net This method has been used to prepare a range of new silatranes, including those with imidazole, 4-methylimidazole, 2-methylimidazole, and 2-imidazoline substituents. researchgate.net The structures of several of these compounds have been confirmed by X-ray crystallography, providing detailed insights into their molecular architecture. researchgate.net

Urea-substituted silatranes are typically synthesized in a two-step process. First, a triethoxysilane (B36694) bearing a urea functionality is prepared through the nucleophilic addition of an amine to an isocyanatopropyltriethoxysilane. nih.gov The resulting urea-functionalized silane then undergoes a base-catalyzed transesterification reaction with triethanolamine to form the corresponding this compound. nih.gov This methodology has been employed to synthesize silatranes with morpholine-4-carboxylic acid amide and phenylurea substituents. nih.gov An alternative approach involves the reaction of 3-isocyanatopropylthis compound with various amines containing an active hydrogen atom, such as pyrrolidine, piperidine, 3-methylpyridine-2-amine, and N-methylbenzenamine, to yield unsymmetrically substituted urea-enclosed silatranes. mdpi.com

Table 3: Synthesis of Imidazolyl- and Urea-Substituted Silatranes

| This compound Type | Substituent | Key Reagents |

| Imidazolyl-substituted | N-[3-(silatranyl)propyl]imidazole | N-(3-triethoxysilylpropyl)imidazole, Triethanolamine |

| Urea-substituted | 1-(3-silatranylpropyl)-3-phenylurea | 3-isocyanatopropyltriethoxysilane, Aniline, Triethanolamine |

| Unsymmetrically Substituted Urea | N-(3-silatranylpropyl)-N'-pyrrolidinylurea | 3-isocyanatopropylthis compound, Pyrrolidine |

| Information gathered from synthetic studies on functionalized silatranes. nih.govresearchgate.netmdpi.com |

Attachment of Organic Motifs via Azomethine Linkages

The formation of an azomethine (or imine) bond is a versatile and efficient method for attaching various organic motifs to the this compound scaffold, particularly when starting with an amino-functionalized this compound. This strategy has been successfully employed to couple a 5-nitrosalicylaldimine motif to 1-(3-aminopropyl)this compound. acs.orgacs.org

The synthesis involves the reaction of 1-(3-aminopropyl)this compound with 5-nitrosalicylaldehyde, leading to the formation of 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)this compound. acs.org The formation of the azomethine linkage is confirmed by the appearance of characteristic bands in the IR spectrum and specific chemical shifts in the 1H NMR spectrum, along with the disappearance of signals corresponding to the initial amino and carbonyl groups. acs.org This synthetic route provides a straightforward way to create organic-inorganic hybrid structures with potentially interesting properties derived from the combination of the this compound core and the attached organic moiety. acs.org

Reactivity and Reaction Mechanisms of Silatranes

General Reactivity Trends and Influencing Factors

The reactivity of silatranes is governed by a delicate balance of steric and electronic effects within their rigid cage structure.

The reactivity of silatranes has been shown to correlate with their basicity wikipedia.orgfishersci.se. However, the basicity of the nitrogen atom within the silatrane cage is notably low fishersci.sewikidoc.org. Instead, nucleophilic centers in silatranes are often identified as the oxygen atoms, which can form hydrogen bonds with solvents or donor-acceptor complexes with Lewis acids fishersci.sewikidoc.org. In the context of this compound synthesis, the catalytic activity of amidine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has been directly correlated with their pKBH+ values, indicating that stronger bases facilitate the transesterification process leading to this compound cage formation nih.gov. Silatranes are generally less basic than their parent trialkylamines fishersci.ca.

A striking feature of silatranes, in contrast to their parent tetracoordinate alkoxysilanes, is their remarkable hydrolytic stability wikipedia.orgwikidoc.org. This high stability is primarily attributed to the rigid tricyclic caged structure and the presence of the transannular N→Si dative bond wikipedia.orgfishersci.cauni.lu. The cage skeleton and the dative bond effectively block the possibility of a backside attack on the silicon atom, which is a common pathway for nucleophilic substitution in tetracoordinate silanes cenmed.com. This strong chelating effect ensures that hydrolysis and transesterification reactions occur exceptionally slowly at neutral pH and ambient temperatures uni.lu. Silatranes demonstrate stability across a wide pH range, from acidic to neutral and basic conditions, making them excellent surface anchoring groups herts.ac.uk. The steric structure and electron density distribution of the pentacoordinated silicon atom within the this compound scaffold contribute significantly to the stability of the heterocycle wikipedia.org.

Reactivity with Specific Reagents and Transformations

The unique electronic and structural features of silatranes lead to distinct reactivity profiles with various reagents.

Reactions with Lewis Acids and Bases

Silatranes are known to form donor-acceptor complexes with Lewis acids, despite the generally low basicity of the nitrogen atom within the silatranyl framework wikipedia.org. Studies on 1-isothiocyanato silatranes, for example, demonstrate their ability to react with both Lewis acids and bases while maintaining the stability of the silatranyl framework and the Si-NCS bond nih.gov.

Table 1: Adducts Formed by 1-Isothiocyanato this compound with Lewis Acids and Bases

| Lewis Acid/Base | Adduct Formed | Coordination Mode (Isothiocyanato group) | Reference |

| AgNO₃ | N[CH₂(Me₂C₆H₂O)]SiNCS·AgNO₃ | Not specified in detail | nih.gov |

| TiCl₄ | N[CH₂(Me₂C₆H₂O)]SiNCS·TiCl₄ | Not specified in detail | nih.gov |

| SnCl₄ | N[CH₂(Me₂C₆H₂O)]SiNCS·SnCl₄ | Not specified in detail | nih.gov |

| Et₂NH | N[CH₂(Me₂C₆H₂O)]SiNCS·Et₂NH | Not specified in detail | nih.gov |

| FeCl₃ | Adducts formed (hygroscopic solids) | η¹-N, η¹-S bonding pattern observed | |

| NiCl₂ | Adducts formed (hygroscopic solids) | η¹-N, η¹-S bonding pattern observed | |

| CoCl₂ | Adducts formed (hygroscopic solids) | η¹-N, η¹-S bonding pattern observed | |

| CuCl₂ | Adducts formed (hygroscopic solids) | η¹-N, η¹-S bonding pattern observed |

The coordination behavior of the isothiocyanato group in these adducts can vary, with η¹-N and η¹-S bonding patterns commonly observed, rationalized by the hard/soft acid-base character of the nitrogen and sulfur sites, respectively. The formation of these adducts highlights the capacity of the pentacoordinated silicon to expand its coordination, a characteristic that increases with the presence of electronegative functional groups.

Reduction Reactions Mediated by Hydridosilatranes

1-Hydrothis compound (C₆H₁₃NO₃Si) serves as a potent and selective hydride reducing reagent sigmaaldrich.com. Its air and moisture stability, coupled with ease of handling, make it an attractive alternative to other silanes for various reduction reactions sigmaaldrich.com. The unique caged structure of silatranes, which promotes a dative N→Si bond, activates the Si-H bond in 1-hydrothis compound, enabling it to act as an effective hydride source sigmaaldrich.com. This intramolecular coordination acts akin to a Lewis base additive, facilitating the reduction process.

1-Hydrothis compound has been successfully employed for the reduction of aldehydes and ketones to their corresponding alcohols sigmaaldrich.com. For instance, it can reduce a wide range of aryl aldehydes to benzylic alcohols without forming ethers or deoxygenated byproducts sigmaaldrich.com. However, challenges may arise with substrates like hydroxybenzaldehydes, where initial acid-base reactions between the this compound hydride and the phenolic proton can occur, potentially hindering the desired reduction. These reductions are generally compatible with various functional groups, exhibit chemoselectivity, and produce non-toxic by-products sigmaaldrich.com.

Nucleophilic Attack on Isothiocyanato- and Isocyanatopropylsilatranes

Isothiocyanato- and isocyanatopropylsilatranes exhibit susceptibility to nucleophilic attack, particularly at the silicon-pseudohalogen bond. For example, the Si-NCS bond in 1-isothiocyanato silatranes is prone to hydrolysis and alcoholysis nih.gov. These reactions represent nucleophilic attacks by water or alcohol molecules on the silicon atom, leading to the cleavage of the Si-NCS bond. Additionally, 1-isothiocyanato silatranes have been observed to undergo disproportionation reactions in the presence of various Lewis acids nih.gov. These transformations underscore the reactive nature of the silicon center in these derivatives, which can be influenced by the transannular N→Si bond and the electronic properties of the substituents.

Spectroscopic and Diffraction Based Characterization of Silatrane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of silatrane derivatives, offering detailed information about the chemical environment of hydrogen, carbon, silicon, and nitrogen atoms within the silatranyl framework. nih.govrsc.orgmdpi.comsci-hub.se

The ¹H NMR spectra of this compound derivatives exhibit characteristic signals that are highly indicative of their unique structure. The silatranyl moiety typically displays distinct triplets for the NCH₂ and OCH₂ groups. These signals are commonly observed in the regions of 2.73–2.79 ppm (NCH₂) and 3.69–3.76 ppm (OCH₂), often with a coupling constant (J) around 5.9 Hz. nih.govmdpi.comsemanticscholar.org

For silatranes with propyl moieties, additional multiplets are observed. The SiCH₂ group typically resonates at 0.30–0.41 ppm, the central CH₂ group at 1.46–1.61 ppm, and the NCH₂ group of the propyl moiety at 2.41–2.52 ppm. nih.govmdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Moieties

| Proton Environment | Chemical Shift Range (δ, ppm) | Coupling Pattern | J (Hz) | References |

| NCH₂ (silatranyl) | 2.73–2.79 | Triplet | 5.9 | nih.govmdpi.com |

| OCH₂ (silatranyl) | 3.69–3.76 | Triplet | 5.9 | nih.govmdpi.com |

| SiCH₂ (propyl) | 0.30–0.41 | Multiplet | - | nih.govmdpi.com |

| CH₂ (propyl) | 1.46–1.61 | Multiplet | - | nih.govmdpi.com |

| NCH₂ (propyl) | 2.41–2.52 | Multiplet | - | nih.govmdpi.com |

¹³C NMR spectroscopy provides valuable information for the structural assignment of this compound compounds by revealing the distinct chemical environments of carbon atoms. The carbons of the silatranyl moiety, specifically the NCH₂ and OCH₂ groups, are typically found in the ranges of 50.59–51.21 ppm and 56.30–57.86 ppm, respectively. nih.govmdpi.com

For silatranes containing propyl moieties, the carbon signals for SiCH₂, central CH₂, and NCH₂ are observed at 12.80–13.89 ppm, 16.19–24.22 ppm, and 25.15–33.89 ppm, respectively. nih.govmdpi.com Additionally, carbon atoms in nitrile (C≡N) groups can appear at 118.42–135.20 ppm, while carbonyl (C=O) carbons are typically found in the 173.27–176.53 ppm range. nih.govsemanticscholar.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Moieties

| Carbon Environment | Chemical Shift Range (δ, ppm) | References |

| NCH₂ (silatranyl) | 50.59–51.21 | nih.govmdpi.com |

| OCH₂ (silatranyl) | 56.30–57.86 | nih.govmdpi.com |

| SiCH₂ (propyl) | 12.80–13.89 | nih.govmdpi.comijirset.com |

| CH₂ (propyl) | 16.19–24.22 | nih.govmdpi.comijirset.com |

| NCH₂ (propyl) | 25.15–33.89 | nih.govmdpi.comijirset.com |

| C≡N | 118.42–135.20 | nih.govsemanticscholar.org |

| C=O | 173.27–176.53 | nih.govsemanticscholar.org |

²⁹Si NMR spectroscopy is particularly insightful for silatranes due to the direct involvement of the silicon atom in the transannular N→Si dative bond. The chemical shifts in ²⁹Si NMR spectra are highly sensitive to the electronic environment around the silicon atom and the nature of substituents. nih.govmdpi.comsemanticscholar.orgcapes.gov.br

Typically, the ²⁹Si NMR signals for the silatranyl moiety are observed around -85 ppm. These characteristic δ values are often considered indicative of the presence of the intramolecular transannular Si←N dative bond, which is a defining feature of this compound compounds. nih.govmdpi.comsemanticscholar.org The Si-N distances in silatranes show a considerable dependence on the exocyclic substituent, with variations from 2.025(4) Å to 2.745(4) Å observed across an electronegativity range of 2.3-3.0. acs.org

Table 3: Representative ²⁹Si NMR Chemical Shifts (δ, ppm) for this compound Moieties

| Silicon Environment | Chemical Shift Range (δ, ppm) | References |

| Silatranyl moiety | ~-85 | nih.govmdpi.comsemanticscholar.org |

¹⁵N NMR spectroscopy provides direct information about the nitrogen environment within this compound systems, particularly regarding the transannular N→Si dative bond. The nitrogen signals in ¹⁵N NMR spectra can vary depending on the specific functional group and its electronic characteristics. nih.govmdpi.comsemanticscholar.org

For the nitrogen atom within the this compound cage (N_this compound), chemical shifts are typically observed around -360 ppm. Other nitrogen-containing functionalities can also be identified: for instance, C≡N groups may appear around -135 ppm, and NH groups around -250 ppm. nih.govmdpi.comsemanticscholar.org

Table 4: Representative ¹⁵N NMR Chemical Shifts (δ, ppm) for this compound Moieties

| Nitrogen Environment | Chemical Shift Range (δ, ppm) | References |

| N (this compound) | ~-360 | nih.govmdpi.comsemanticscholar.org |

| NH | ~-250 | nih.govmdpi.comsemanticscholar.org |

| C≡N | ~-135 | nih.govmdpi.comsemanticscholar.org |

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying characteristic vibrational modes associated with the silatranyl group and other functional groups within this compound molecules. It provides a fingerprint of the molecular structure based on the absorption of infrared radiation at specific frequencies. nih.govmdpi.comsci-hub.seijirset.comrroij.comarabjchem.org

The silatranyl group exhibits several characteristic absorption bands in IR spectra that are crucial for its identification. A prominent feature is the absorption band attributed to the N→Si dative bond, which is typically observed in the region of 584–588 cm⁻¹ (or 570-610 cm⁻¹ in some cases). nih.govmdpi.comsci-hub.seijirset.comrroij.comarabjchem.orgcsic.esscienceasia.orgias.ac.in

Other significant vibrational modes include:

Si-O stretching vibrations: These typically appear in the range of 1090–1103 cm⁻¹ (or 1075-1100 cm⁻¹). nih.govmdpi.comsci-hub.seijirset.comrroij.comarabjchem.orgcsic.es

Symmetric CH₂ stretching (ν_s CH₂): Observed at 2925–2939 cm⁻¹. nih.govmdpi.comcsic.es

Additional characteristic bands for the silatranyl group are also reported in the 763–770 cm⁻¹ range. nih.govmdpi.com

Beyond the core silatranyl framework, other functional groups present in this compound derivatives also exhibit characteristic IR absorptions:

C-NH and NH stretching vibrations: For mono-adducts, these can be found at 1392–1421 cm⁻¹ and 3310–3447 cm⁻¹, respectively. nih.govmdpi.com

C≡N stretching vibrations: Observed at 2190–2196 cm⁻¹ (or 2190-2236 cm⁻¹). nih.govmdpi.com

C=O stretching vibrations: For carbonyl-containing silatranes, these appear in the region of 1671–1736 cm⁻¹ (or 1625-1660 cm⁻¹ for urea (B33335) silatranes). nih.govmdpi.comcsic.es

Table 5: Characteristic IR Vibrational Modes for this compound Systems

| Vibrational Mode | Wavenumber Range (cm⁻¹) | References |

| N→Si dative bond | 584–588 (or 570-610) | nih.govmdpi.comsci-hub.seijirset.comrroij.comarabjchem.orgcsic.esscienceasia.orgias.ac.in |

| Si-O stretching | 1090–1103 (or 1075-1100) | nih.govmdpi.comsci-hub.seijirset.comrroij.comarabjchem.orgcsic.es |

| Silatranyl group | 763–770 | nih.govmdpi.com |

| Symmetric CH₂ stretching | 2925–2939 | nih.govmdpi.comcsic.es |

| C-NH stretching | 1392–1421 | nih.govmdpi.com |

| NH stretching | 3310–3447 | nih.govmdpi.com |

| C≡N stretching | 2190–2196 (or 2190-2236) | nih.govmdpi.com |

| C=O stretching | 1671–1736 (or 1625-1660) | nih.govmdpi.comcsic.es |

Identification of Functional Groups in this compound Derivatives

Spectroscopic methods are indispensable for identifying and confirming the presence of various functional groups within this compound derivatives. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies are particularly valuable tools.

Infrared (IR) Spectroscopy: IR spectroscopy provides characteristic absorption bands that correspond to specific functional groups and vibrational modes within this compound molecules. Key absorption bands observed in this compound derivatives include:

Si-O stretching vibrations: Typically found in the range of 1086–1103 cm⁻¹ mdpi.comnih.govrsc.org.

N→Si dative bond: Characteristically appears in the region of 577–588 cm⁻¹ mdpi.comnih.govrsc.org.

C-H stretching vibrations (CH₂): Symmetric stretching vibrations are observed around 2925–2939 cm⁻¹ mdpi.comnih.gov.

Carbonyl (C=O) groups: Absorption bands are displayed in the region of 1671–1736 cm⁻¹ for carbonyl-containing mono- and diadducts mdpi.comnih.gov.

Nitrile (C≡N) groups: Characteristic bands are found at 2190–2236 cm⁻¹ mdpi.comnih.gov.

Amine (C-NH and NH) groups: Monoadducts show absorption bands for C-NH at 1392–1421 cm⁻¹ and for NH at 3310–3447 cm⁻¹ mdpi.comnih.gov.

Azomethine (C=N) group: For Schiff base derivatives, characteristic bands appear around 1610-1658 cm⁻¹, with the disappearance of amino group bands rsc.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy, including ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR, provides detailed structural information and confirms the integrity of the this compound motif and its attached functional groups mdpi.comnih.govcsic.es.

¹H NMR Spectroscopy:

The NCH₂ and OCH₂ groups of the silatranyl moiety typically exhibit characteristic triplets in the regions of 2.73–2.79 ppm and 3.69–3.76 ppm (J = 5.9 Hz), respectively mdpi.comnih.govrsc.org.

Protons of propyl moieties (SiCH₂, CH₂, NCH₂) appear as multiplets between 0.30–0.41 ppm, 1.46–1.61 ppm, and 2.41–2.52 ppm, respectively mdpi.comnih.gov.

Ethyl moiety protons (CH₂, CH₂N) are observed as multiplets at 2.47–2.52 ppm and 2.84–2.90 ppm mdpi.comnih.gov.

Aromatic protons and those of azomethine groups show characteristic shifts depending on their electronic environment nih.gov.

¹³C NMR Spectroscopy:

Carbons of the silatranyl moiety (NCH₂ and OCH₂) are detected at 50.59–51.21 ppm and 56.30–57.86 ppm, respectively mdpi.comnih.gov.

Propyl moiety carbons (SiCH₂, CH₂, NCH₂) resonate at 12.80–13.89 ppm, 16.19–24.22 ppm, and 25.15–33.89 ppm, respectively nih.gov.

Nitrile (C≡N) carbons are found at 118.42–135.20 ppm, and carbonyl (C=O) carbons appear at 173.27–176.53 ppm nih.gov.

¹⁵N NMR Spectroscopy:

Nitrogen signals in ¹⁵N NMR spectra provide insights into the coordination environment of the nitrogen atom. For silatranes, the nitrogen signal (NSilatran) is typically observed around -360 ppm, indicating the presence of the intramolecular transannular Si←N dative bond nih.gov.

²⁹Si NMR Spectroscopy:

The ²⁹Si NMR spectra of silatranes typically show peaks of the silatranyl moiety around -85 ppm, which is indicative of the intramolecular transannular Si←N dative bond and the pentacoordinate nature of the silicon atom nih.govnih.govniu.edu.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds and to elucidate their molecular structures through characteristic fragmentation patterns.

Elucidation of Molecular Structures via Mass Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is frequently employed to confirm the composition and structure of silatranes by providing precise mass-to-charge (m/z) values for molecular ions and their fragments mdpi.comnih.gov. For instance, the mass spectrum of a this compound derivative may contain the main peak in the form of the protonated molecular ion, [M + H]⁺, with a very low error compared to the theoretical m/z value mdpi.comnih.gov.

Common fragmentation patterns observed in the mass spectra of silatranes provide valuable information about their structural integrity and the nature of their substituents csic.essioc-journal.cn. Characteristic fragments often include:

Silatranyl fragment: A prominent peak at m/z = 174, corresponding to the [Si(OCH₂CH₂)₃N]⁺ moiety, is frequently observed csic.es.

Protonated triethanolamine (B1662121): An abundant peak at m/z = 150, attributed to [(HOCH₂CH₂)₃NH]⁺, can also be present csic.es.

Bicyclic moiety: Further loss of a cyclic arm from the silatranyl fragment can lead to a bicyclic moiety with m/z = 132 csic.es.

Adducts with NH₃: Peaks at m/z = 192, attributed to the formation of a silatranyl adduct with NH₃, have been reported for some silatranes csic.es.

These fragmentation pathways, in conjunction with accurate mass measurements, allow for the confident elucidation of the molecular structures of novel this compound derivatives.

X-ray Diffraction Analysis

X-ray diffraction analysis, particularly single crystal X-ray diffraction, is the most definitive technique for determining the solid-state structure of this compound systems, providing precise geometric parameters and insights into their intermolecular interactions.

Analysis of Si-N Bond Lengths and Coordination Geometries

A defining feature of silatranes is the presence of an intramolecular transannular N→Si dative bond, which results in the silicon atom adopting a pentacoordinate state csic.esnih.govniu.eduiucr.orgiastate.eduopen.ac.ukresearchgate.net. X-ray diffraction studies consistently reveal that the silicon atom in silatranes exhibits a distorted trigonal bipyramidal geometry csic.esiastate.eduopen.ac.uk. In this arrangement, the three oxygen atoms of the triethanolamine ligand typically occupy the equatorial positions, while the nitrogen atom and the exocyclic substituent (R group) attached to silicon occupy the apical positions csic.es.

The Si-N bond length is a critical parameter that reflects the strength of this transannular interaction. In most this compound X-ray structures, the Si-N bond distances fall within the range of 2.05–2.20 Å nih.goviucr.orgiastate.eduopen.ac.uk. This distance is significantly shorter than the sum of the van der Waals radii of silicon and nitrogen (approximately 3.5 Å), yet slightly longer than a typical covalent Si-N single bond (1.7–1.8 Å) nih.goviastate.eduopen.ac.uk.

The strength and length of the Si-N dative bond are influenced by the electronic nature of the substituent (R group) at the silicon atom iastate.edupublish.csiro.au. Generally, more electronegative groups attached to silicon lead to shorter Si-N bond lengths, indicating a stronger dative interaction iastate.edupublish.csiro.au. For example, the shortest known Si-N bond in silatranes has been reported for R = Cl (2.02 Å) iastate.eduopen.ac.uk. Conversely, in some platinum-silatrane complexes, the this compound group can adopt a structure where the Si-N distance is significantly lengthened (e.g., 2.89 Å), indicating a non-bonded Si-N interaction and a tetrahedral geometry for silicon publish.csiro.aursc.org. This highlights the sensitivity of the Si-N interaction to external factors and the electronic environment.

Elucidation of Supramolecular Architectures in Crystalline Silatranes

Beyond individual molecular structures, X-ray diffraction analysis also provides insights into how this compound molecules arrange themselves in the crystal lattice, forming supramolecular architectures through various intermolecular interactions nih.govmdpi.commdpi.commdpi.comacs.orgresearchgate.net. These interactions play a significant role in stabilizing the crystal packing and can even influence intramolecular parameters like the Si-N bond length mdpi.com.

Common types of intermolecular interactions observed in crystalline silatranes include:

Hydrogen bonding: This is a prevalent interaction. Examples include N–H···O and O–H···O interactions nih.govmdpi.com. In some sulfonamide-substituted silatranes, cyclic dimers are formed through intermolecular hydrogen bonds such as NH∙∙∙O-Si and CH∙∙∙O=S short contacts mdpi.com. Water molecules can also act as bridging linkages through O-H···O interactions, stabilizing the packing nih.govmdpi.com.

Short contacts: Besides hydrogen bonds, other short contacts like C–Cl∙∙∙O=S can contribute to the supramolecular structure mdpi.com.

C-H···π and F···π interactions: In certain tribenzsilatranes, multiple intermolecular interactions, including C-H···π (with aromatic rings) and F···π types, have been revealed, contributing to the crystal packing mdpi.com.

These intermolecular forces lead to diverse supramolecular arrangements, ranging from simple cyclic dimers to more extended one-dimensional (1D) chains nih.govmdpi.commdpi.com. The packing of this compound molecules in crystals can influence the Si-N bond length, demonstrating the interplay between intra- and intermolecular forces mdpi.com.

Advanced Theoretical and Computational Investigations of Silatranes

Quantum Chemical Calculations (DFT, Ab Initio)

The geometry of silatranes is characterized by a distorted trigonal bipyramid around the silicon atom, with the nitrogen atom occupying an axial position, forming an intramolecular transannular N→Si dative bond researchgate.netiastate.edunih.gov. DFT methods, such as B3PW91 and B3LYP, along with ab initio approximations like MP2 and Hartree-Fock, are frequently utilized for geometry optimization, demonstrating their capability to accurately reproduce experimental gas-phase geometries of silatranes iastate.edumdpi.comarkat-usa.orgiastate.edukoreascience.krsciencegate.app.

A critical geometrical parameter is the silicon-nitrogen (Si-N) bond length, which is highly sensitive to the nature of the axial substituent (R) at the silicon atom and equatorial substituents researchgate.netiastate.edu. Studies indicate that more electronegative substituents at silicon generally lead to a shorter Si-N dative contact iastate.edumdpi.com. The Si-N bond is considered weak, and its length is notably influenced by environmental factors, including the solvent and phase state iastate.eduresearchgate.net. For example, gas-phase electron diffraction and quantum chemical calculations show that Si-N distances in the gas phase can be 0.2–0.3 Å longer than those observed in the crystalline phase via X-ray diffraction researchgate.net. For hydrosilatrane (HSi(OCH₂CH₂)₃N), gas electron diffraction measurements combined with ab initio calculations reported an Si-N bond length of 2.406 Å and Si-O bond length of 1.648 Å researchgate.net.

From an electronic perspective, the unique dative N→Si bond significantly influences the electronic structure and reactivity of silatranes mdpi.comresearchgate.net. Theoretical calculations of the first ionization potentials have confirmed that the photoelectron spectroscopy (PES) bands in the 8–10 eV range correspond to these initial ionization events arkat-usa.orgpsu.edu. Upon adiabatic ionization, the Si-N bond length is observed to increase sharply, indicating a weakening or attenuation of this bond arkat-usa.org. Furthermore, in the resulting radical cations, spin densities are predominantly localized on the nitrogen atom arkat-usa.org. The strong electron-donating effect of the silatranyl group also contributes to the high reactivity across the substituent (R) mdpi.com.

Computational methods have been extensively applied to predict and interpret the Nuclear Magnetic Resonance (NMR) spectroscopic parameters of silatranes, particularly focusing on ¹³C, ¹⁵N, and ²⁹Si chemical shifts. Calculations employing Gauge-Including Atomic Orbitals (GIAO) and Continuous Set of Gauge Transformations (CSGT) at both Hartree-Fock and DFT levels of theory have been performed for various X-substituted silatranes (X=Cl, F, H, CH₃) koreascience.krkoreascience.krosti.gov.

Research findings indicate that the isotropic ¹³C chemical shifts are largely insensitive to structural changes induced by substituents koreascience.krosti.gov. While Hartree-Fock calculations at the HF/6-31G level show differences of approximately 4 ppm from experimental values for ¹³C shifts, DFT methods, such as B3LYP and B3PW91, offer improved accuracy and are sufficiently precise to assist in experimental peak assignments koreascience.krkoreascience.krosti.gov.

In contrast, the isotropic ¹⁵N and ²⁹Si chemical shifts, along with their chemical shielding tensors, exhibit considerable sensitivity to substituent-induced structural variations koreascience.krosti.gov. A notable finding is the clear correlation observed between the isotropic ¹⁵N chemical shift and the Si-N bond distance, a trend consistent with experimental observations koreascience.krosti.gov. Although ²⁹Si chemical shifts also show sensitivity, their correlations are not as straightforward as those for ¹⁵N, with calculated variations in ²⁹Si chemical shifts being significantly larger koreascience.krosti.gov. DFT methods, including B3LYP/6-311++G(d,p), have also been successfully applied to calculate ²⁹Si NMR chemical shifts in related organosiloxanes, showing good agreement with experimental data nih.gov.

Theoretical investigations using ab initio and DFT methods have provided crucial insights into the electrochemical oxidation potentials (E⁰) of silatranes. For the first time, E⁰ values for 18 different 1-substituted silatranes (XSi(OCH₂CH₂)₃N) were calculated using methods such as MP2//B3PW91 and B3PW91/6-311++G(d,p) nih.govresearchgate.netdntb.gov.uamdpi.com. These computational predictions have shown excellent agreement with experimental peak potentials (Eₚ) measured in acetonitrile, with a mean absolute error (MAE) of merely 0.03 eV nih.govdntb.gov.ua.

A significant finding from these studies is the observation of "stretch isomerism" in the radical cations of silatranes, affecting the N→Si dative bond nih.govdntb.gov.ua. Two distinct isomers of the radical cations have been identified: one characterized by a short Si-N coordination contact (dSiN < 2.13 Å) where spin density is localized on the substituent, and another with a considerably longer Si-N distance (dSiN > 3.0 Å) and spin density primarily localized on the this compound nitrogen atom nih.govdntb.gov.ua. This localization of spin density on the nitrogen atom in radical cations is consistent with ab initio calculations of ionization potentials arkat-usa.org.

The electrochemical oxidation potentials are significantly influenced by the electronic effects of the substituents at the silicon atom researchgate.net. Importantly, theoretical and experimental evidence suggests that the electro-oxidation process in silatranes occurs without the prior cleavage of the N→Si donor-acceptor bond researchgate.net. Furthermore, deprotonation, often occurring from the β-CH₂ group of the atrane cage, has been identified as the primary decay pathway for this compound radical cations mdpi.com.

Electron Density and Molecular Electrostatic Potential (MESP) Analysis

Electron density and Molecular Electrostatic Potential (MESP) analyses are powerful computational tools used to visualize and understand the distribution of electrons within this compound molecules, providing insights into their charge distribution and intermolecular interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) analysis is a complementary technique that provides a rigorous framework for analyzing electron density topology, including the identification of bond critical points mdpi.comresearchgate.netmdpi.comsci-hub.se. This allows for a detailed understanding of the nature and strength of the N-Si and N∙∙∙Si bonds mdpi.comresearchgate.net. In the case of this compound anions, QTAIM analysis reveals that the excess electron forms a highly diffuse region of charge concentration, termed "dipole-bound" charge concentration (DBCC), which is typically localized outside the nuclear framework sci-hub.se. Contour plots of the Laplacian of electron density (∇²ρ(r)) further illustrate regions of electron charge depletion and concentration, offering a visual representation of the electronic landscape sci-hub.se.

MESP and QTAIM analyses are crucial for comprehensively understanding the charge distribution within silatranes and the nature of their intermolecular interactions mdpi.comresearchgate.netnih.govmdpi.comrsc.org. These computational approaches have illuminated how intermolecular forces contribute to the formation of supramolecular structures. For instance, in the crystal lattice, this compound molecules can form cyclic dimers stabilized by various intermolecular hydrogen bonds, such as NH∙∙∙O-Si and CH∙∙∙O=S short contacts mdpi.comresearchgate.netnih.gov.

The strength of the N∙∙∙Si and N-Si bonds can vary significantly depending on the phase (gas versus solution) and the presence of donor-acceptor complexes with solvent molecules like water (H₂O) and dimethyl sulfoxide (B87167) (DMSO) mdpi.comresearchgate.net. For example, the calculated energies for N∙∙∙Si and N-Si bonds were found to range from 12–19 kcal/mol in the gas phase, increasing to 23–28 kcal/mol in solution mdpi.com.

The hydrolytic stability of silatranes is partly attributed to their specific steric structure and the distribution of electron density, where the pentacoordinated silicon atom contributes to a highly stable heterocyclic system nih.gov. The interaction between the lone pair of the nitrogen atom and the d-orbitals of the silicon atom is believed to contribute to the observed shorter Si-N bond distance, further enhancing stability nih.gov. Furthermore, the Si←N coordination in silatranes is suggested to be primarily orbital-controlled rather than charge-controlled researchgate.net. The concept of the tetrel bond, a type of σ-hole interaction where a Group 14 element like silicon acts as a Lewis acid, is also relevant in understanding the intricate intermolecular and intramolecular interactions present in silatranes researchgate.net.

Molecular Mechanics and Conformational Studies

Molecular mechanics (MM) and other computational methods are indispensable tools for exploring the potential energy surface of complex molecules like silatranes, identifying stable conformations, and understanding the factors that dictate their three-dimensional arrangement.

Energy Minimization and Conformational Landscape Exploration

Energy minimization techniques, often coupled with molecular mechanics calculations, are routinely applied to determine the most stable geometries of this compound derivatives. These methods identify local and global energy minima on the conformational landscape, providing insights into the preferred spatial arrangements of atoms within the this compound cage. For instance, molecular mechanics methods have been utilized to obtain energy-minimized structures of optically active this compound derivatives capes.gov.brnih.gov.

Computational studies, including ab initio and Density Functional Theory (DFT) calculations, have been employed to determine the geometry of silatranes such as 1-hydridothis compound in the gas phase researchgate.net. These investigations reveal that the atrane motif, characterized by the transannular N→Si bond, exhibits a degree of flexibility. The energy of the molecule can change relatively little even as the Si···N distance varies over a range, for example, between 2.0 and 3.0 Å researchgate.net. Furthermore, DFT calculations have been used to construct potential energy profiles as a function of the N→Si distance, providing a detailed understanding of the energetic consequences of changes in this crucial intramolecular interaction researchgate.net.

Prediction of Substituent Orientations and Steric Hindrance Effects

Computational studies are instrumental in predicting the preferred orientations of substituents on the this compound cage and assessing the impact of steric hindrance on molecular structure and properties. Molecular mechanics calculations, such as MM2, have indicated that substituents on certain this compound derivatives tend to occupy equatorial positions, a finding consistent with experimental X-ray analysis and 1H NMR spectroscopy capes.gov.br.

Studies on Ring Strain Energies and Substituent Electronic Effects

Understanding ring strain and electronic effects is crucial for predicting the stability and reactivity of silatranes, given their unique polycyclic cage structure.

Assessment of Ring Strain in this compound Cages

Traditional methods for estimating RSE, such as those based on homodesmotic reactions, can yield unreliable results for highly substituted rings because they may not adequately account for all intermolecular interactions niu.edu. To overcome these limitations, advanced computational approaches like the semi-homodesmotic method (SHM) have been applied to heterocycles, including those relevant to this compound chemistry, providing more chemically reasonable RSE values niu.edu. Computational assessments have also involved evaluating the strain energy of three-membered rings using interpath angles researchgate.net.

Computational Evaluation of Electronic Effects on Reactivity

The electronic effects of substituents at the silicon atom significantly influence the reactivity and properties of silatranes. The unique tricyclic structure of silatranes, featuring a hypervalent (pentacoordinated) silicon atom and an intramolecular N→Si dative bond, leads to distinct electronic characteristics. This framework results in a strong dipole moment and a pronounced electron-donating effect from the silatranyl group, which can impart high reactivity across the substituent (R) researchgate.netmdpi.com. The reactivity of silatranes has also been shown to correlate with their basicity researchgate.net.

Computational studies, particularly DFT analyses, have explored the electronic structure and reactivity of silatranes. For instance, the electro-oxidation potentials of silatranes are markedly affected by the electronic nature of substituents at the silicon atom, indicating that the electro-oxidation process occurs without prior cleavage of the N→Si dative bond researchgate.net. Furthermore, investigations into the stability of this compound radical cations against deprotonation suggest that their stability can be enhanced by factors such as weakening the N→Si interaction (e.g., by reducing the electronegativity of the R substituent or solvent polarity) or by replacing alpha/beta protons with alkyl or fluorine groups, or by incorporating the Cα–Cβ bond into cyclic structures mdpi.com. The N→Si coordination in silatranes is considered to be orbital-controlled rather than charge-controlled, highlighting the importance of frontier molecular orbitals in dictating this interaction researchgate.net.

Coordination Chemistry of Silatranes

Intramolecular N→Si Dative Bonding and Hypercoordination

Silatranes are notable for possessing a transannular dative bond between the nitrogen atom of the triethanolamine (B1662121) ligand and the silicon atom mdpi.comresearchgate.netresearchgate.netsigmaaldrich.com. This interaction results in a distorted trigonal bipyramidal geometry around the silicon center, with the nitrogen atom occupying an axial position iucr.orgiastate.edu.

The silicon atom in silatranes is typically pentacoordinate, meaning it forms five bonds, including the dative N→Si bond researchgate.netiucr.orgacs.orgsigmaaldrich.comrsc.org. This hypercoordination is a defining characteristic of the this compound framework. The N→Si bond length is a crucial parameter reflecting the strength of this intramolecular interaction. X-ray diffraction studies of various silatranes show N→Si bond distances typically ranging from 1.96 to 2.24 Å mdpi.comresearchgate.netiucr.org. This range is significantly shorter than the sum of the van der Waals radii for nitrogen and silicon (approximately 3.5 Å) but generally longer than a typical covalent Si-N single bond (1.7-1.8 Å) researchgate.netiucr.orgiastate.edu.

The formation of this dative bond contributes to the enhanced hydrolytic stability of the this compound heterocycle, as the pentacoordinated silicon atom resists nucleophilic attack researchgate.netacs.orgnih.gov.

| Compound Class | N→Si Bond Length Range (Å) | Reference |

| Silatranes | 1.96–2.24 | mdpi.comresearchgate.netiucr.org |

| Typical Covalent Si-N | 1.7–1.8 | researchgate.netiucr.org |

| Sum of van der Waals Radii (N+Si) | ~3.5 | researchgate.netiucr.orgiastate.edu |

The strength and length of the transannular N→Si dative bond are influenced by several factors, primarily the nature of the substituent (R) attached to the silicon atom and the surrounding environment mdpi.comresearchgate.netiastate.eduacs.org.

Electronic Properties of the Substituent (R): The electronegativity of the substituent (R) at the silicon atom plays a significant role. Generally, more electronegative substituents at silicon lead to shorter, and thus stronger, N→Si dative bonds iucr.orgiastate.edunih.gov. For instance, 1-chlorothis compound (R=Cl) typically exhibits a shorter N→Si bond (around 2.02 Å) compared to 1-fluorothis compound (R=F) (around 2.04 Å), though the trend is not always perfectly linear iastate.edu. Conversely, electron-donating substituents tend to increase the N→Si distance, weakening the dative interaction acs.orgnih.gov.

Steric Effects: The geometric volume of substituents, both at the silicon atom and within the silatranyl backbone, can influence the Si-N distance. Voluminous substituents can lead to steric repulsions, elongating the Si-N bond acs.org.

Medium Effects: The N→Si bond is sensitive to the surrounding medium. Gas-phase structures of silatranes often show N→Si bond lengths that are longer than those observed in the solid state iastate.edu. For example, the N→Si bond in some silatranes can be 0.28 Å longer in the gas phase compared to the solid state iastate.edu. Calculations also indicate that the nature of N→Si bonds can transition from covalent to non-covalent depending on the medium (e.g., gas vs. polar solvent) mdpi.comresearchgate.net.

Ligand Flexibility: The flexibility of the chelate rings within the this compound framework can also impact the Si-N distance, with increased flexibility potentially diminishing steric impact and allowing electronic properties of substituents to exert more influence acs.org.

| Factor | Effect on N→Si Bond Length | Reference |

| Electronegative R-substituent | Shortens (strengthens) | iucr.orgiastate.edunih.gov |

| Electron-donating R-substituent | Lengthens (weakens) | acs.orgnih.gov |

| Voluminous substituents | Lengthens (steric hindrance) | acs.org |

| Gas phase vs. Solid state | Longer in gas phase | iastate.edu |

Intermolecular Interactions and Supramolecular Assembly

Beyond the intramolecular dative bond, silatranes engage in various intermolecular interactions that dictate their supramolecular structures in the solid state and in solution. These interactions include hydrogen bonding and other non-covalent forces.

Silatranes frequently form cyclic dimers in their crystal lattices, which serve as fundamental building blocks for their supramolecular structures mdpi.comresearchgate.netresearchgate.netnih.gov. These dimers are typically stabilized by intermolecular hydrogen bonds and short contacts mdpi.comresearchgate.netresearchgate.net. For instance, sulfonamide-substituted silatranes have been observed to form cyclic dimers involving NH∙∙∙O-Si hydrogen bonds and CH∙∙∙O=S short contacts mdpi.comresearchgate.netresearchgate.netnih.gov. The specific arrangement and type of these dimers can vary depending on the this compound derivative mdpi.com.

Hydrogen bonding plays a crucial role in the intermolecular interactions of silatranes. Oxygen atoms within the silatranyl framework are capable of forming hydrogen bonds with solvent molecules, such as chloroform (B151607), and donor-acceptor complexes with Lewis acids mdpi.com. Intramolecular hydrogen bonding can also occur, stabilizing specific molecular conformations, as seen in some Schiff base derivatives containing a this compound fragment nih.gov.

Other non-covalent interactions, such as dipole-dipole interactions, also contribute to the supramolecular assembly of silatranes researchgate.net. These interactions are significant in processes like the adsorption of silatranes on cell membranes researchgate.net.

Formation of Donor-Acceptor Complexes

The formation of donor-acceptor complexes involving silatranes is a crucial aspect of their coordination chemistry. While the nitrogen atom within the this compound cage exhibits very low basicity, the oxygen atoms of the this compound moiety are found to be the primary nucleophilic centers mdpi.comresearchgate.net. These oxygen atoms are capable of forming hydrogen bonds with solvents, such as chloroform (CHCl₃), and engaging in donor-acceptor interactions with various Lewis acids mdpi.comresearchgate.net. The transannular N→Si bond, a defining feature of silatranes, contributes to their unique structural and spectral characteristics, predetermining their reactivity and stereodynamic behavior mdpi.com.

Complexation with Lewis Acids

Silatranes readily form donor-acceptor complexes with a range of Lewis acids. Experimental evidence indicates that the primary site of coordination for these interactions is typically the oxygen atoms of the this compound framework mdpi.comresearchgate.net. Examples of Lewis acids known to form complexes with silatranes include zinc chloride (ZnCl₂), aluminum bromide (AlBr₃), titanium tetrachloride (TiCl₄), and iron(III) chloride (FeCl₃) mdpi.comresearchgate.netijirset.com.

Research findings, particularly from 29Si NMR spectroscopy, have been instrumental in elucidating the nature of these complexes. For instance, studies on the reactivity of 1-isothiocyanato six-membered this compound with Lewis acids like iron(III) chloride (FeCl₃) show that the 29Si NMR chemical shifts of the resulting complexes are often identical to those of the pure this compound, suggesting that the adducts may dissociate in certain solvents like DMSO-d6 ijirset.com. This indicates that while coordination occurs, the integrity of the this compound cage and the Si-NCS bond can be maintained even in the presence of strong Lewis acids ijirset.com.

The coordination behavior of organic isothiocyanates, including those functionalized with this compound motifs, has been extensively studied, revealing various coordination modes depending on the Lewis acid's nature. These modes are often rationalized based on Pearson's hard/soft acid-base concept, considering the nitrogen and sulfur sites within the isothiocyanato group ijirset.com.

Table 1: Examples of this compound Complexation with Lewis Acids

| Lewis Acid | Proposed Coordination Site | Key Observation / Method | Reference |

| ZnCl₂ | Oxygen atoms (O) | Formation of donor-acceptor complexes | mdpi.comresearchgate.net |

| AlBr₃ | Oxygen atoms (O) | Formation of donor-acceptor complexes | mdpi.comresearchgate.net |

| TiCl₄ | Oxygen atoms (O) | Formation of donor-acceptor complexes | mdpi.comresearchgate.net |

| FeCl₃ | Oxygen atoms (O) / Sulfur (in isothiocyanato this compound) | 29Si NMR, IR spectroscopy; retention of Si-NCS bond in some cases | ijirset.com |

| CuCl₂ | Oxygen atoms (O) / Sulfur (in isothiocyanato this compound) | Formation of brownish-black solid adduct | ijirset.com |

Competitive Association and Substitution Processes at the Silicon Center

Despite the hypervalence of the central silicon atom and significant steric hindrance, the this compound cage system does not readily undergo nucleophilic substitution acs.orgresearchgate.netnih.gov. Hydrolysis and transesterification, for example, occur exceptionally slowly at neutral pH and ambient temperature due to a strong chelating effect acs.orgresearchgate.netnih.gov. This inherent resistance to nucleophilic attack contributes to their high air stability, long shelf life, and chemical resistance acs.org.

However, competitive processes between association and substitution can occur in the interactions of silanes with nucleophiles, leading to changes in the coordination at silicon depending on the quantity of the nucleophile present open.ac.uk. The ability to expand coordination at silicon increases with the number of electronegative functional groups open.ac.uk. Factors influencing coordination at silicon involve a delicate balance between the steric and electronic effects of all involved groups open.ac.uk. The nature of leaving groups also plays a role in determining equilibrium constants open.ac.uk. Interestingly, some intermediate complexes formed during these competitive processes may be less reactive than their parent silanes or adducts to substitution open.ac.uk.

Non-Coordinating Properties of the this compound Group to Metal Centers

A significant characteristic of the this compound group is its non-coordinating property towards metal centers acs.orgrsc.orgrsc.orgsemanticscholar.orgresearchgate.net. This attribute is highly advantageous for synthesizing this compound-labeled coordination complexes, particularly for attaching catalysts to metal oxide surfaces under aqueous conditions acs.orgrsc.orgrsc.orgsemanticscholar.orgresearchgate.net.

Unlike other functional groups designed to chelate metals, such as hydroxamic acids, which can be incompatible during the synthesis of some metal complexes due to their strong propensity to chelate, the this compound group is protected from such side-reactions by its caged structure rsc.orgsemanticscholar.org. This allows for the successful synthesis of inorganic complex-silatrane conjugates without complications arising from the anchoring group binding to the metal center of the complex rsc.orgsemanticscholar.org.

This compound-derived siloxane surface anchors demonstrate remarkable stability, remaining effective across a wide pH range (from pH 2 to 11) in aqueous phosphate (B84403) buffer rsc.orgresearchgate.net. This robustness, combined with a facile surface-binding procedure and stable electrochemical properties, makes this compound motifs superior for attaching catalysts and other functional materials to metal oxide surfaces like indium tin oxide (ITO), titanium dioxide (TiO₂), and tin dioxide (SnO₂) acs.orgrsc.orgrsc.orgsemanticscholar.orgresearchgate.net. The non-protic and non-ionic nature of silatranes, alongside their resistance to hydrolysis compared to non-caged silane (B1218182) analogues, further enhances their utility in these applications rsc.org.

Applications of Silatranes in Advanced Materials Science and Catalysis

Polymer Chemistry and Polymerizable Monomers

The incorporation of silatrane moieties into polymeric structures, the synthesis of biodegradable and biocompatible this compound polymers, and the design of polymerizable this compound-containing monomers represent key areas of development in polymer chemistry.

This compound fragments can be integrated into polymers through various synthetic methods, including the formation of this compound fragments from polymers possessing trialkoxysilyl groups, the copolymerization of this compound-containing monomers, and the reaction of silatranes with functional copolymers researchgate.net. For instance, 1-(3-aminopropyl)this compound (APS) and its derivatives have been successfully incorporated into poly(β-amino ester) backbones, imparting unique properties to the resulting materials evitachem.com. Polyimide films end-capped with APS have also been prepared, demonstrating the versatility of silatranes as building blocks in polymer chemistry researchgate.net. The molecular weight of the synthesized polymers is significantly influenced by both the this compound fragment content and the chosen synthesis technique researchgate.net.

New biodegradable and biocompatible amphiphilic polymers have been synthesized by modifying the peripheral hydroxyl groups of branched polyethers and polyesters with organosilicon substituents, including this compound moieties researchgate.netmdpi.comresearchgate.netnih.gov. These polymers exhibit both hydrophilic and hydrophobic properties, which can be tuned by varying the ratio of these organosilicon structures researchgate.netmdpi.comresearchgate.net. Such polymers are of great practical interest, especially given the beneficial biological activity associated with silatranes mdpi.comnih.govresearchgate.net. For example, APS-containing polymers have shown positive effects on the germination of wheat, oat, and rye seeds, with germination percentages significantly higher than those in distilled water nih.govresearchgate.net.

Data on the germination percentage of various crops in solutions of this compound polymers versus distilled water are presented below:

| Crop | Germination Percentage (H₂O) | Germination Percentage (this compound Polymer) |

| Wheat | 77% | 98% |

| Oat | 77% | 98% |

| Rye | 77% | 98% |

The design of polymerizable this compound-containing monomers is crucial for creating novel polymeric materials. This compound glycol, derived from the reaction of triethanolamine (B1662121) with SiO₂, can react with acetic anhydride (B1165640) to yield TEASiO₂CCH₃, which then reacts with various alcohols (e.g., allyl alcohol, allyloxyethanol, methacrylic acid) to produce polymerizable this compound-containing compounds faa.gov. Methacrylate-functionalized silatranes, for example, are employed in the production of hybrid materials, sol-gel processes, and coating technologies mdpi.com. Additionally, the aza-Michael reaction of 3-aminopropylthis compound with acrylates has been shown to yield functionalized silatranyl mono- and diadducts, which can serve as precursors for new polymeric structures mdpi.comnih.gov.

Surface Science and Coatings

Silatranes play a significant role in surface science and coatings due to their ability to form stable films and functionalize various substrates.

Silatranes are known for their ability to form extremely stable, smooth, and homogeneous siloxane monolayers on almost any surface due to their controlled hydrolysis mdpi.comdntb.gov.uanih.govresearchgate.netevitachem.comresearchgate.net. Unlike their predecessors, trialkoxysilanes, this compound coatings facilitate the formation of thin and uniform films with better molecular regularity and availability of functional groups mdpi.comnih.govresearchgate.net. The process of surface modification involves the hydrolysis of this compound to afford silanol (B1196071), followed by silanol condensation with hydroxyl groups on the surface to form –Si–O–Si– chains, resulting in a uniform self-assembled functional siloxane monolayer mdpi.comnih.govresearchgate.netresearchgate.net. Studies have shown that mercaptopropylthis compound (MPS) allows for faster deposition and better formation of thin and homogeneous films compared to (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) researchgate.netnih.gov. Furthermore, MPS coatings exhibit a more homogeneous, thinner monolayer film on silica (B1680970) surfaces, with up to 80% T³ (trifunctional siloxane linkage) compared to MPTMS, which forms an irregular thick oligomeric siloxane network nih.gov.

Comparative data on film formation and homogeneity:

| Silane (B1218182) Compound | Deposition Speed | Film Homogeneity | T³ Ratio (on Silica) |